Cas no 884004-48-2 (2-amino-4-chloro-pyridine-3-carbaldehyde)
2-amino-4-chloro-pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-chloronicotinaldehyde
- 2-amino-4-chloropyridine-3-carbaldehyde
- 2-AMino-3-forMyl-4-chloropyridine
- 2-AMINO-4-CHLORO-PYRIDINE-3-CARBALDEHYDE
- 3-Pyridinecarboxaldehyde, 2-amino-4-chloro-
- SCZVETGVSYSMBV-UHFFFAOYSA-N
- BCP31178
- 1504AJ
- PB22850
- AK137969
- 2-Amino-4-chloro-3-pyridinecarboxaldehyde
- 2-Amino-4-chloro-3-pyridinecarboxaldehyde (ACI)
- SCHEMBL1863142
- DB-292721
- MFCD17016043
- DTXSID80673079
- CS-0053862
- DS-5933
- AKOS022173616
- 884004-48-2
- Z1255363305
- EN300-2966726
- 2-amino-4-chloro-pyridine-3-carbaldehyde
-
- MDL: MFCD17016043
- Inchi: 1S/C6H5ClN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9)
- InChI Key: SCZVETGVSYSMBV-UHFFFAOYSA-N
- SMILES: O=CC1C(N)=NC=CC=1Cl
Computed Properties
- Exact Mass: 156.009
- Monoisotopic Mass: 156.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56
- XLogP3: 1.1
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
2-amino-4-chloro-pyridine-3-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Storage Condition:2-8 °C
2-amino-4-chloro-pyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 51328-0.25/G |
2-AMINO-3-FORMYL-4-CHLOROPYRIDINE |
884004-48-2 | 97% | 0.25g |
$75 | 2023-09-17 | |
| AstaTech | 51328-1/G |
2-AMINO-3-FORMYL-4-CHLOROPYRIDINE |
884004-48-2 | 97% | 1g |
$150 | 2023-09-17 | |
| AstaTech | 51328-5/G |
2-AMINO-3-FORMYL-4-CHLOROPYRIDINE |
884004-48-2 | 97% | 5/G |
$480 | 2022-03-01 | |
| Alichem | A029016088-250mg |
2-Amino-4-chloronicotinaldehyde |
884004-48-2 | 95% | 250mg |
$171.63 | 2023-08-31 | |
| Alichem | A029016088-1g |
2-Amino-4-chloronicotinaldehyde |
884004-48-2 | 95% | 1g |
$429.76 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FJ703-250mg |
2-amino-4-chloro-pyridine-3-carbaldehyde |
884004-48-2 | 97% | 250mg |
332CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FJ703-100mg |
2-amino-4-chloro-pyridine-3-carbaldehyde |
884004-48-2 | 97% | 100mg |
151CNY | 2021-05-08 | |
| Chemenu | CM124176-1g |
2-amino-4-chloronicotinaldehyde |
884004-48-2 | 97% | 1g |
$298 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FJ703-50mg |
2-amino-4-chloro-pyridine-3-carbaldehyde |
884004-48-2 | 97% | 50mg |
90.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FJ703-1g |
2-amino-4-chloro-pyridine-3-carbaldehyde |
884004-48-2 | 97% | 1g |
835.0CNY | 2021-08-04 |
2-amino-4-chloro-pyridine-3-carbaldehyde Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
2-amino-4-chloro-pyridine-3-carbaldehyde Raw materials
2-amino-4-chloro-pyridine-3-carbaldehyde Preparation Products
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2-amino-4-chloro-pyridine-3-carbaldehyde Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-amino-4-chloro-pyridine-3-carbaldehyde
Comprehensive Overview of 2-amino-4-chloro-pyridine-3-carbaldehyde (CAS No. 884004-48-2): Properties, Applications, and Industry Trends
2-amino-4-chloro-pyridine-3-carbaldehyde (CAS No. 884004-48-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyridine derivative features a unique combination of functional groups, including an amino group, a chloro substituent, and an aldehyde moiety, making it a versatile intermediate for synthesizing complex molecules. Its molecular formula, C6H5ClN2O, and precise structural configuration contribute to its reactivity and utility in modern organic synthesis.
The compound's chemical properties are of particular interest to researchers. With a molecular weight of 156.57 g/mol, 2-amino-4-chloro-pyridine-3-carbaldehyde typically appears as a light yellow to off-white crystalline powder. Its aldehyde functionality at the 3-position and amino group at the 2-position create multiple reactive sites for condensation, nucleophilic addition, and cyclization reactions. These characteristics make it valuable for constructing nitrogen-containing heterocycles, which are prevalent in many bioactive compounds.
In pharmaceutical applications, this pyridine carbaldehyde derivative serves as a key building block for developing potential drug candidates. Recent studies highlight its role in creating kinase inhibitors and antimicrobial agents, addressing growing concerns about antibiotic resistance—a hot topic in medical research. The compound's structural features allow for the development of molecules that can interact with specific biological targets, making it particularly relevant in precision medicine approaches.
The agrochemical industry also benefits from 2-amino-4-chloro-pyridine-3-carbaldehyde's unique properties. As the demand for eco-friendly pesticides increases, researchers are exploring its derivatives as potential crop protection agents with improved selectivity and reduced environmental impact. This aligns with current trends in green chemistry and sustainable agriculture, topics frequently searched by professionals in the field.
From a synthetic chemistry perspective, the compound offers several advantages. Its chloro-pyridine core provides excellent stability while allowing for further functionalization through cross-coupling reactions. The aldehyde group serves as a handle for creating Schiff bases or undergoing reductive amination, expanding its utility in medicinal chemistry workflows. These properties make it a valuable tool for researchers working on structure-activity relationship (SAR) studies.
Quality control and analytical characterization of 2-amino-4-chloro-pyridine-3-carbaldehyde typically involve advanced techniques such as HPLC, GC-MS, and NMR spectroscopy. Purity standards are crucial, especially when the compound is used in pharmaceutical applications, reflecting the industry's growing emphasis on quality by design (QbD) principles. These aspects are particularly relevant to analytical chemists and quality assurance professionals searching for compound characterization methods.
The global market for fine chemical intermediates like 2-amino-4-chloro-pyridine-3-carbaldehyde is expanding, driven by increased R&D investment in life sciences. Industry reports suggest growing interest in custom synthesis services for such specialized compounds, as pharmaceutical companies seek to outsource complex chemical production. This trend corresponds with frequent searches for chemical suppliers and CDMO services in the sector.
Storage and handling recommendations for this compound emphasize protection from moisture and light, typically suggesting storage in amber glass containers at controlled temperatures. While not classified as hazardous under standard regulations, proper laboratory safety protocols should always be followed—a concern frequently addressed in chemical safety searches by laboratory personnel.
Future research directions for 2-amino-4-chloro-pyridine-3-carbaldehyde derivatives may explore their potential in material science applications, particularly in developing organic electronic materials. The compound's conjugated system and functional groups make it an interesting candidate for creating novel photovoltaic materials or organic semiconductors, areas receiving increased attention in renewable energy research.
For researchers working with this compound, understanding its spectral data and reactivity patterns is essential. The infrared spectrum typically shows characteristic peaks for the aldehyde carbonyl stretch around 1680 cm-1 and amino group vibrations near 3400 cm-1. These analytical details are frequently sought after in spectroscopy databases and chemical identification resources.
In conclusion, 2-amino-4-chloro-pyridine-3-carbaldehyde (CAS No. 884004-48-2) represents an important chemical intermediate with diverse applications across multiple scientific disciplines. Its unique structural features and synthetic versatility continue to make it valuable for researchers addressing contemporary challenges in drug discovery, agrochemical development, and advanced materials. As scientific inquiry progresses, this compound will likely maintain its relevance in cutting-edge chemical research and industrial applications.
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